molecular formula C6H6F3NS2 B8354083 Thiazole, 4-[(methylthio)methyl]-2-(trifluoromethyl)-

Thiazole, 4-[(methylthio)methyl]-2-(trifluoromethyl)-

Cat. No. B8354083
M. Wt: 213.2 g/mol
InChI Key: YFKJWYGSYYOPLN-UHFFFAOYSA-N
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Patent
US08183270B2

Procedure details

2-(Trifluoromethyl)-4-thiazolemethanol (EP 402246; 1.5 g, 8.3 mmol) was dissolved in 15 ml chloroform, treated with thionyl chloride (1.8 ml, 2.4 g, 21 mmol) and heated to reflux. After 1 h, the mixture was cooled and volatiles were removed under vacuum. The residue was taken up in 25 ml ethyl acetate and washed with 10 ml sat. NaHCO3, 10 ml sat. NaCl, dried (Na2SO4) and evaporated. The residue was taken up in 5 ml ethanol and treated in portions with sodium thiomethoxide (800 mg, 12 mmol) and stirred for 1 h at 25° C. The mixture was poured into 15 ml water and extracted 2×15 ml ethyl acetate. The combined extracts were washed with sat. NaCl, dried (Na2SO4) and evaporated to obtain 1.3 g of 2-(Trifluoro-methyl)-4(methylthio)methyl thiazole (A).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[S:4][CH:5]=[C:6]([CH2:8]O)[N:7]=1.S(Cl)(Cl)=O.[CH3:16][S-:17].[Na+].O>C(Cl)(Cl)Cl>[F:1][C:2]([F:11])([F:10])[C:3]1[S:4][CH:5]=[C:6]([CH2:8][S:17][CH3:16])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(C=1SC=C(N1)CO)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
800 mg
Type
reactant
Smiles
C[S-].[Na+]
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
volatiles were removed under vacuum
WASH
Type
WASH
Details
washed with 10 ml sat. NaHCO3, 10 ml sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted 2×15 ml ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1SC=C(N1)CSC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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